ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate has been explored in several studies. For example, Meziane (1998) described a solvent-free preparation method for similar compounds using focused microwave irradiation (Meziane, 1998). Mohamed (2021) detailed the creation of related compounds through interactions of various derivatives in specific solutions, demonstrating diverse synthetic routes (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in depth. Lynch and Mcclenaghan (2004) determined the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing insights into the molecule's hydrogen-bonded dimers and quartets (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of this class of compounds have been explored in various studies. Albreht et al. (2009) described transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into derivatives, demonstrating the compound's reactivity with aromatic amines and hydrazines (Albreht et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate and its derivatives have been a focal point in heterocyclic chemistry due to their varied applications, including their role in the synthesis of complex molecules and potential biological activities. Research by Mohammed Meziane (1998) outlines a solvent-free preparation method for ethyl 1-oxo-1,2dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates, showing the importance of such compounds in efficient and environmentally friendly chemical syntheses.
Additionally, the compound's ability to undergo transformations into various heterocyclic frameworks is demonstrated through studies like that of Alen Albreht et al. (2009), where ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was used to synthesize 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting the compound's versatility in accessing diverse molecular architectures.
Biological and Pharmacological Potential
The research field also explores the biological and pharmacological potential of derivatives of this compound. For instance, E. Gad et al. (2020) have discovered new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing the therapeutic potential of these compounds in oncology. This study exemplifies the ongoing efforts to harness the chemical properties of these molecules for significant health-related applications.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-12(17)15-9-6-4-3-5-8(9)14-11(15)19-7-10(13)16/h3-6H,2,7H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGLUQNHPFXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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